molecular formula C12H10N2O3 B10871755 (2E)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

(2E)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

Cat. No.: B10871755
M. Wt: 230.22 g/mol
InChI Key: IPJRKLACRJSNIY-VOTSOKGWSA-N
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Description

3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzohydrazide with ethyl acrylate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.

Scientific Research Applications

3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.

    Medicine: It is being investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYLPHENYL-1,3,4-OXADIAZOL-2-YL]ACETIC ACID
  • 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL)ACETIC ACID

Uniqueness

3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and can enhance the compound’s reactivity and efficacy in various applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(E)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)12-14-13-10(17-12)6-7-11(15)16/h2-7H,1H3,(H,15,16)/b7-6+

InChI Key

IPJRKLACRJSNIY-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)/C=C/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C=CC(=O)O

Origin of Product

United States

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